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Compound of Interest

Compound Name: ZZW-115

Cat. No.: B15568860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data available for ZZW-
115, a novel inhibitor of the Nuclear Protein 1 (NUPR1). ZZW-115 has demonstrated significant

anticancer activity in a range of preclinical models. This document objectively compares its

performance with alternative treatments, supported by experimental data, to inform further

research and development.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of ZZW-115.

Table 1: In Vitro Efficacy of ZZW-115 Across Various
Cancer Cell Lines.[1][2][3][4]
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Cell Line Cancer Type IC50 (μM)

HepG2 Hepatocellular Carcinoma 0.42[1][2][3]

ANOR
Pancreatic Ductal

Adenocarcinoma
0.84[2][4][5]

HN14
Pancreatic Ductal

Adenocarcinoma
4.93[2][4][5]

SaOS-2 Osteosarcoma 7.75[1][2][3]

U87 Glioblastoma Data not specified

A375, B16 Melanoma Data not specified

U2OS Osteosarcoma Data not specified

HT29, SK-CO-1, LS174T Colon Cancer Data not specified

H1299, H358 Lung Cancer Data not specified

PC-3 Prostate Cancer Data not specified

THP-1 Acute Monocytic Leukemia Data not specified

Daudi Lymphoma Data not specified

Jurkat Acute T Cell Leukemia Data not specified

MDA-MB-231 Breast Cancer Data not specified

Table 2: Biophysical and In Vivo Data for ZZW-115.
Parameter Value Experimental Context

Dissociation Constant (Kd) ~2 μM[5] For NUPR1 binding

In Vivo Efficacy
Dose-dependent tumor

regression

MiaPaCa-2 xenografts in mice

(daily treatment for 30 days)[5]

[6]

5 mg/kg daily for 30 days
Near disappearance of tumors

in some cases[4][6]
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Table 3: Comparison of ZZW-115 with Paclitaxel in
MiaPaCa-2 Pancreatic Cancer Cells.[5]

Treatment Caspase 3/7 Activity LDH Release

ZZW-115 (5 μM) Significant increase Significant increase

Paclitaxel (8 nM) Similar increase to ZZW-115
Less pronounced than ZZW-

115

ZZW-115 + Z-VAD-FMK (20

μM)
Activity inhibited No significant change

ZZW-115 + Nec-1 (40 μM) No significant change Release inhibited

Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of

ZZW-115.

Cell Viability and IC50 Determination
Cell Seeding: Cancer cells were plated in 96-well plates.

Treatment: After 24 hours, cells were treated with varying concentrations of ZZW-115
(typically 0-100 μM) for 24 or 72 hours.

Viability Assessment: Cell viability was measured using the CellTiter-Blue viability reagent.

Fluorescence was read to determine the percentage of viable cells relative to untreated

controls.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the

dose-response curves.[1]

Apoptosis and Necroptosis Assays
Apoptosis (Caspase 3/7 Activity): Caspase 3/7 activity was measured to quantify apoptosis.

Cells were treated with ZZW-115, and a luminogenic caspase-3/7 substrate was added.

Luminescence, proportional to caspase activity, was then measured.[2][5]
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Necroptosis (LDH Release): Lactate dehydrogenase (LDH) release into the cell culture

medium, an indicator of plasma membrane rupture during necroptosis, was quantified using

a colorimetric assay.[2][5]

Flow Cytometry: Cells were stained with Annexin V (an early apoptotic marker) and

Propidium Iodide (PI, a late apoptotic/necrotic marker) and analyzed by flow cytometry to

differentiate between viable, apoptotic, and necrotic cell populations.[5]

In Vivo Xenograft Studies
Cell Implantation: Human pancreatic cancer cells (e.g., MiaPaCa-2) were xenografted into

immunodeficient mice.

Treatment Initiation: Treatment began when tumors reached a specified volume (e.g., 200

mm³).

Drug Administration: ZZW-115 was administered daily via injection at various doses (e.g.,

0.5, 1.0, 2.5, 5 mg/kg) for a defined period (e.g., 30 days).

Tumor Measurement: Tumor volume was measured regularly to assess the effect of the

treatment.[4][5]

Isothermal Titration Calorimetry (ITC)
Purpose: To determine the binding affinity and thermodynamic parameters of the interaction

between ZZW-115 and its target protein, NUPR1.

Methodology: A solution of ZZW-115 was titrated into a solution containing NUPR1. The heat

changes associated with the binding events were measured to calculate the dissociation

constant (Kd).[2][6]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ZZW-115 and a typical

experimental workflow.
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Caption: Mechanism of action of ZZW-115.
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Caption: General preclinical experimental workflow for ZZW-115.

Comparative Analysis
ZZW-115 vs. Trifluoperazine (TFP)
ZZW-115 is a derivative of trifluoperazine (TFP), designed to have a stronger affinity for

NUPR1.[2][5] Preclinical studies indicate that ZZW-115 exhibits significantly improved

anticancer activity compared to TFP.[6] Notably, ZZW-115 does not appear to induce the

neurological side effects observed with TFP, even at relatively high doses in mice (10 mg/kg

daily for 30 days).[5]

ZZW-115 vs. Paclitaxel
In pancreatic cancer cells, ZZW-115 was compared with paclitaxel, a standard

chemotherapeutic agent that primarily induces apoptosis. While both drugs induced similar

levels of caspase activity (apoptosis), ZZW-115 demonstrated a stronger ability to induce
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necroptosis, as evidenced by higher LDH release.[2][5] This dual mechanism of inducing both

apoptosis and necroptosis suggests that ZZW-115 could be effective against tumors that have

developed resistance to apoptosis-inducing drugs.[2]

ZZW-115 in Combination Therapy
Preclinical evidence suggests that ZZW-115 can sensitize cancer cells to genotoxic agents like

5-fluorouracil (5-FU).[6] By inhibiting NUPR1's role in the DNA damage response, ZZW-115
enhances the efficacy of DNA-damaging chemotherapies.[6] In vivo, the combination of ZZW-
115 and 5-FU led to the near-complete disappearance of tumors in a mouse model of

pancreatic cancer.[6]

Mechanism of Action
ZZW-115 exerts its anticancer effects by targeting NUPR1, a stress-induced protein

overexpressed in many cancers.[2][5] The primary mechanism involves:

Binding to NUPR1: ZZW-115 binds to the nuclear localization signal (NLS) region of NUPR1.

[2][7]

Inhibition of Nuclear Translocation: This binding competitively inhibits the interaction of

NUPR1 with importins, thereby preventing its translocation from the cytoplasm to the

nucleus.[2][6][7]

Induction of Cell Death: The inhibition of NUPR1's nuclear functions leads to a dual mode of

cell death:

Apoptosis: Characterized by the activation of caspases.[2][4][5]

Necroptosis: A form of programmed necrosis, indicated by LDH release.[2][4][5]

Mitochondrial Dysfunction: ZZW-115 treatment also leads to mitochondrial metabolism

failure, characterized by a decrease in ATP production and an overproduction of reactive

oxygen species (ROS).[4][5][8]

Inhibition of DNA Damage Response: By preventing NUPR1 from reaching the nucleus,

ZZW-115 interferes with the SUMOylation of key proteins involved in the DNA damage
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response, making cancer cells more vulnerable to genotoxic agents.[6]

Conclusion
The preclinical data strongly support ZZW-115 as a promising anticancer agent with a novel

mechanism of action. Its ability to induce both apoptosis and necroptosis, coupled with its

favorable safety profile compared to its parent compound and its potential for use in

combination therapies, warrants further investigation and clinical development. The detailed

experimental data and established protocols provide a solid foundation for future studies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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